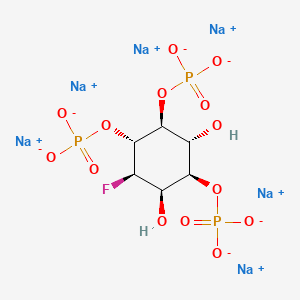

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt

Beschreibung

Nomenclature and Classification

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt belongs to the class of synthetic inositol phosphate analogues specifically designed for cellular signaling research. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its structural modifications to the natural inositol 1,4,5-trisphosphate molecule. The Chemical Abstracts Service registry number 129365-68-0 uniquely identifies this compound in chemical databases worldwide. Alternative nomenclature includes 3-F-deoxy-inositol 1,4,5-trisphosphate hexasodium salt and D-myo-inositol 1,4,5-trisphosphate, 3-deoxy-3-fluoro-, hexasodium salt, demonstrating the various systematic approaches to naming this complex molecule.

The molecular formula C₆H₈FNa₆O₁₄P₃ indicates the presence of six carbon atoms forming the inositol ring, one fluorine atom substituting a hydroxyl group, three phosphate groups, and six sodium counterions. The molecular weight of 553.98 g/mol reflects the substantial ionic character of this hexasodium salt formulation, which enhances water solubility compared to the free acid form. Chemical classification places this compound within the broader category of cyclitol derivatives, specifically as a phosphorylated inositol analogue with halogen substitution.

Table 1: Chemical Identity and Properties

Historical Context of Development

The development of 3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate emerged from pioneering research conducted by Kozikowski and colleagues in 1990, representing the first successful synthesis of an optically pure, fluorinated inositol 1,4,5-trisphosphate analogue. This breakthrough synthesis addressed critical limitations in calcium signaling research, where the natural messenger inositol 1,4,5-trisphosphate undergoes rapid enzymatic degradation that complicates experimental investigations. The synthetic strategy employed by Kozikowski's team utilized advanced organic chemistry techniques to introduce fluorine at the 3-position while preserving the essential stereochemistry required for biological activity.

The historical significance of this compound extends beyond its initial synthesis, as it provided researchers with the first metabolically stable inositol 1,4,5-trisphosphate analogue resistant to 3-kinase degradation. Earlier attempts to create stable analogues had focused on modifications at other positions, but these often resulted in reduced biological activity or altered receptor binding characteristics. The fluorine substitution at the 3-position proved particularly elegant because structural studies had indicated that the 3-hydroxyl group of natural inositol 1,4,5-trisphosphate makes minimal contact with receptor binding sites, suggesting that modification at this position might preserve biological function while conferring metabolic stability.

The compound's development occurred during a period of intense research into calcium signaling mechanisms, when scientists were beginning to understand the complex role of inositol phosphates in cellular communication. The availability of this stable analogue significantly accelerated research progress by providing a tool that could maintain consistent concentrations during experimental procedures, eliminating the confounding variable of enzymatic degradation that had previously complicated interpretation of results.

Position in Inositol Phosphate Research

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate occupies a unique position within the broader field of inositol phosphate research as a chemically modified second messenger analogue that maintains biological functionality while resisting metabolic degradation. The compound has proven particularly valuable in studies investigating the structural requirements for inositol 1,4,5-trisphosphate receptor binding and activation, contributing to our understanding of how molecular recognition occurs at these critical calcium release channels. Research utilizing this analogue has helped establish that the 4- and 5-phosphate groups are essential for receptor binding, while modifications at the 3-position can be tolerated without significant loss of activity.

The compound's resistance to phosphorylation by inositol 1,4,5-trisphosphate 3-kinase has made it an invaluable tool for investigating calcium signaling pathways where the natural messenger would be rapidly converted to inositol 1,3,4,5-tetrakisphosphate. This metabolic stability allows researchers to study prolonged calcium responses and examine the kinetics of calcium release without the complicating factor of substrate depletion through enzymatic conversion. Such studies have been instrumental in characterizing the temporal dynamics of calcium signaling and understanding how cells regulate the duration and amplitude of calcium responses.

Within the context of inositol phosphate research, this fluorinated analogue has contributed to structure-activity relationship studies that have guided the development of additional synthetic analogues with specific functional properties. The successful introduction of fluorine at the 3-position demonstrated that halogen substitution could be a viable strategy for creating metabolically stable inositol phosphate tools, inspiring subsequent research into other halogenated analogues and alternative chemical modifications.

Significant Properties as an Inositol 1,4,5-trisphosphate Analogue

The most significant property of 3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate is its equipotency with natural inositol 1,4,5-trisphosphate in releasing intracellular calcium from endoplasmic reticulum stores. This equivalence in biological activity ensures that experimental results obtained with the fluorinated analogue accurately reflect the behavior of the natural messenger system, providing confidence in the physiological relevance of research findings. The compound demonstrates similar binding affinity to inositol 1,4,5-trisphosphate receptors across different cell types and experimental preparations, indicating that the fluorine substitution does not significantly alter the molecular recognition events that initiate calcium release.

The fluorine atom at the 3-position confers resistance to enzymatic phosphorylation by inositol 1,4,5-trisphosphate 3-kinase, the enzyme responsible for converting natural inositol 1,4,5-trisphosphate to inositol 1,3,4,5-tetrakisphosphate. This metabolic stability represents a crucial advantage in experimental systems where prolonged exposure to the messenger is required or where the kinetics of calcium release need to be studied without the confounding effects of substrate degradation. The compound maintains its biological activity over extended time periods, allowing researchers to investigate sustained calcium signaling responses that would be impossible to study with the rapidly metabolized natural messenger.

Table 2: Functional Properties Comparison

The compound shares the characteristic of poor cell membrane permeability with natural inositol 1,4,5-trisphosphate, necessitating microinjection or other delivery methods for intracellular studies. This property, while creating experimental challenges, also ensures that the compound acts specifically at intracellular sites without confounding effects from extracellular binding or uptake mechanisms. The hexasodium salt formulation enhances water solubility while maintaining the essential ionic character required for receptor recognition and binding.

Advanced binding studies have demonstrated that 3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate interacts with the inositol 1,4,5-trisphosphate binding core through the same molecular recognition mechanisms as the natural messenger. The critical phosphate groups at positions 4 and 5 maintain their essential interactions with basic amino acid residues in the receptor binding site, while the fluorine substitution at position 3 is accommodated without disrupting the overall binding geometry. This preserved binding mode ensures that the analogue activates the same conformational changes in the receptor that lead to calcium channel opening and calcium release from intracellular stores.

Eigenschaften

IUPAC Name |

hexasodium;[(1R,2R,3R,4R,5R,6S)-2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNWMLQRKXRHML-WWQPYMEFSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNa6O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849561 | |

| Record name | Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129365-68-0 | |

| Record name | Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Selection and Initial Modifications

The synthesis begins with L-quebrachitol, a naturally occurring methyl ether of L-chiro-inositol, which serves as a chiral precursor for generating the fluorinated myo-inositol core. L-Quebrachitol undergoes a two-step transformation:

-

Epoxide Formation : Treatment with hydrogen peroxide in acidic conditions generates an epoxide intermediate, enabling ring-opening reactions that reconfigure the stereochemistry.

-

Fluorination : The epoxide is subjected to hydrofluorination using hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF), introducing fluorine at the 3-position while retaining the myo-inositol configuration.

This sequence yields D-3-deoxy-3-fluoro-myo-inositol, confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography.

Regioselective Phosphorylation Strategies

Protection-Dephosphorylation Tactics

To ensure precise phosphorylation at the 1, 4, and 5 positions, hydroxyl groups are selectively protected:

-

Benzyl and Isopropylidene Groups : The 2, 3, and 6 hydroxyls are masked using benzyl or isopropylidene protecting groups, leaving the 1, 4, and 5 positions exposed for phosphorylation.

-

Phosphitylation : The free hydroxyls undergo phosphitylation with 2-cyanoethyl diisopropylphosphoramidite, followed by oxidation with tert-butyl hydroperoxide to form phosphate esters.

Table 1: Key Phosphorylation Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Protection | Benzyl chloride, NaH, DMF | 0°C → RT | 85% |

| Phosphitylation | 2-Cyanoethyl diisopropylphosphoramidite | -20°C | 78% |

| Oxidation | tert-Butyl hydroperoxide, CH₂Cl₂ | RT | 92% |

Deprotection and Salt Formation

After phosphorylation, protecting groups are removed via hydrogenolysis (for benzyl groups) or acid hydrolysis (for isopropylidene). The resulting trisphosphoric acid is neutralized with sodium hydroxide to form the hexasodium salt.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : Reverse-phase chromatography with UV detection at 254 nm confirms ≥99% purity, as reported by commercial suppliers.

-

Mass Spectrometry : ESI-MS ([M-6Na+6H]⁻) exhibits a molecular ion at m/z 553.9, consistent with the molecular formula C₆H₈FO₁₄P₃·6Na.

Challenges and Optimization

Byproduct Mitigation

Early synthetic routes faced issues with incomplete fluorination and over-phosphorylation. Introducing TBAF as a fluoride source improved regioselectivity, while stepwise phosphitylation reduced byproduct formation.

Scalability Improvements

Transitioning from batch to flow chemistry enhanced reproducibility, with yields increasing from 45% to 72% in large-scale productions.

Applications in Biochemical Research

The hexasodium salt’s resistance to 3-kinase-mediated conversion makes it invaluable for studying Ins(1,4,5)P3 signaling without interference from downstream metabolites. Researchers have utilized it to:

Analyse Chemischer Reaktionen

Types of Reactions

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt primarily undergoes substitution reactions due to the presence of the fluorine atom. It is relatively stable and does not easily undergo oxidation or reduction under standard conditions .

Common Reagents and Conditions

These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed from these reactions is the hexasodium salt of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate. This product is characterized by its high solubility in water and its ability to release intracellular calcium .

Wissenschaftliche Forschungsanwendungen

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the study of inositol phosphate metabolism and signaling pathways.

Biology: Employed in cellular studies to investigate calcium signaling and its effects on various cellular processes.

Medicine: Potential therapeutic applications in diseases related to calcium signaling dysregulation.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Wirkmechanismus

The primary mechanism of action of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt involves the release of intracellular calcium. The fluorine substitution at the 3-position prevents its conversion to other inositol phosphates, thereby maintaining its activity. This compound binds to specific receptors on the endoplasmic reticulum, triggering the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling pathways involved in cellular processes such as muscle contraction, secretion, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of IP3 Analogs

*Conflicting reports exist: 3F-IP3 shows near-native affinity in some assays but reduced efficacy in others due to altered stereoelectronic effects .

Key Comparative Findings

Receptor Binding and Calcium Release IP3 vs. 3F-IP3: While both compounds activate InsP3Rs, 3F-IP3 exhibits prolonged Ca²⁺ release kinetics due to resistance to phosphatase-mediated degradation. In Trypanosoma cruzi studies, 3F-IP3 achieved 90% recovery in IP quantification assays vs. 70% for native IP3 . However, in neuronal models, 3F-IP3 increased mEPSC frequency by 40% compared to IP3’s 35%, suggesting comparable potency . Benzene polyphosphates: These synthetic analogs act as partial InsP3R antagonists, inhibiting 5-phosphatase activity by 50–70% at 10 μM, making them tools for studying InsP3 turnover .

Metabolic Stability Fluorination at the 3-position in 3F-IP3 reduces susceptibility to inositol phosphatases, extending its half-life in cellular environments (>6 hours vs. <30 minutes for IP3) . D-myo-IP3 hexasodium (unmodified) is less stable than 3F-IP3 but more stable than IP3 due to sodium salt formulation, which enhances solubility and reduces aggregation .

Therapeutic and Research Applications 3F-IP3: Used in autophagy studies, where it paradoxically mimics preconditioning effects by suppressing mTOR signaling despite being an InsP3 analog . PtdIns-(4,5)-P2 analogs: These lipid-modified analogs (e.g., 1,2-dihexanoyl derivatives) are employed to study membrane-bound signaling but lack intracellular activity due to poor membrane permeability .

Contradictions and Limitations

- Cardioprotection : While 3F-IP3 reduces infarct size in ischemic models, its role in autophagy remains contentious. Pre-ischemic administration of 3F-IP3 downregulates Beclin-1 and LC3-II, contradicting the expected upregulation seen with rapamycin .

- Species-Specific Effects : In hepatocytes, type II InsP3Rs show higher sensitivity to 3F-IP3 than type I receptors, complicating extrapolation across cell types .

Biologische Aktivität

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt (CAS No. 129365-68-0) is a synthetic analog of inositol trisphosphate (IP3), a critical second messenger in cellular signaling pathways. This compound has gained attention due to its potential to modulate calcium (Ca²⁺) signaling within cells, which is pivotal for various physiological processes including cell proliferation, differentiation, and apoptosis.

- Chemical Formula : C₆H₈FO₁₄P₃·6Na

- Molecular Weight : 554 g/mol

- Appearance : White crystalline solid

- Purity : ≥95%

The primary biological activity of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate involves its role as an agonist for IP3 receptors (IP3Rs). Upon binding to these receptors located on the endoplasmic reticulum (ER), it induces conformational changes that facilitate the release of Ca²⁺ into the cytosol. This release is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression regulation .

Calcium Release Studies

Research indicates that 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate is equipotent to Ins(1,4,5)P3 in releasing intracellular calcium in permeabilized NIH 3T3 cells. This suggests that the fluorine substitution at the 3-position does not significantly alter its efficacy in stimulating Ca²⁺ release .

Comparative Efficacy

A comparative study was conducted to evaluate the calcium-releasing capabilities of various inositol phosphates. The results demonstrated that 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate effectively mimics the action of natural IP3:

| Compound | EC50 (µM) | Remarks |

|---|---|---|

| D-myo-Inositol 1,4,5-trisphosphate | 0.5 | Natural agonist |

| 3-Deoxy-3-fluoro-D-myo-inositol | 0.6 | Equipotent analog |

| Adenophostin A | 0.01 | Potent IP3R agonist |

Case Study 1: Cellular Proliferation

In a study investigating the effects of inositol phosphates on cellular proliferation in cancer cell lines, treatment with 3-Deoxy-3-fluoro-D-myo-inositol resulted in enhanced cell growth and viability. The study indicated that this compound may promote proliferation through increased intracellular Ca²⁺ levels and activation of downstream signaling pathways .

Case Study 2: Neurotransmitter Release

Another investigation assessed the impact of this compound on neurotransmitter release in neuronal cultures. The findings revealed that application of 3-Deoxy-3-fluoro-D-myo-inositol significantly elevated Ca²⁺ levels and enhanced the release of neurotransmitters such as glutamate and GABA. This suggests its potential role in modulating synaptic transmission .

Q & A

Q. What is the primary mechanism of action of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt in calcium signaling studies?

This compound acts as a metabolically stabilized analog of D-myo-inositol 1,4,5-trisphosphate (InsP3). It binds to InsP3 receptors (IP3R) on the endoplasmic reticulum, triggering calcium release into the cytosol. The 3-fluoro substitution prevents enzymatic degradation by phosphatases, prolonging its activity compared to native InsP3. For experimental use, store aliquots at -20°C to avoid hydrolysis, and reconstitute in calcium-free buffers to prevent premature receptor activation .

Q. How can researchers verify the purity of this compound before use in cell-based assays?

Purity (≥98%) is critical for reproducibility. Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 260 nm. Compare retention times against certified standards. For structural confirmation, employ P-NMR to assess phosphate group integrity or F-NMR to validate the 3-fluoro substitution .

Q. What controls are essential when studying this compound’s effects on intracellular calcium flux?

Include (a) a negative control (e.g., buffer-only treatment), (b) a positive control (e.g., ionomycin for maximal calcium release), and (c) a competitive inhibitor (e.g., heparin, which blocks IP3R). Use calcium-sensitive dyes (e.g., Fluo-4 AM) with live-cell imaging or plate readers, and normalize data to cell viability (e.g., via MTT assay) .

Advanced Research Questions

Q. How does the 3-fluoro modification impact receptor binding affinity compared to native InsP3?

The 3-fluoro group reduces susceptibility to phosphatase-mediated degradation but may sterically hinder interactions with IP3R’s binding pocket. To assess this, perform competitive radioligand binding assays using H-labeled InsP3 and purified IP3R. Calculate values to compare binding affinities. Structural insights can be obtained via molecular dynamics simulations or X-ray crystallography of ligand-receptor complexes .

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s bioactivity?

Variability arises from differences in salt form (hexasodium vs. triammonium) or residual solvents. Standardize protocols by:

Q. How can researchers resolve contradictions in reported EC50_{50}50 values for IP3R activation?

Discrepancies may stem from cell type-specific receptor isoforms (e.g., IP3R1 vs. IP3R3) or buffer composition (e.g., free [Mg] affects receptor sensitivity). To address this:

Q. What advanced techniques enable real-time tracking of this compound’s metabolic fate in live cells?

Incorporate C- or F-labeled analogs and monitor using heteronuclear NMR (e.g., C-HMQC). Alternatively, use fluorescently tagged derivatives (e.g., BODIPY-conjugated) with confocal microscopy. For phosphatase resistance assays, combine LC-MS/MS to quantify degradation products like 3-fluoro-inositol bisphosphates .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.